N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide - 1795303-77-3

N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Catalog Number: EVT-2790371
CAS Number: 1795303-77-3
Molecular Formula: C14H13Cl2N3O3
Molecular Weight: 342.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione derivatives []
  • N‐Mannich Bases Derived from Pyrrolidine‐2,5‐dione and Its 3‐Methyl Analog []
  • 1-phenyl-5-(1 H-pyrrol-1-yl)pyrazole-3-carboxamides []
Synthesis Analysis
  • Synthesis of N‐[(4‐Arylpiperazin‐1‐yl)‐methyl]‐3‐methyl‐pyrrolidine‐2,5‐dione and pyrrolidine‐2,5‐dione derivatives involved reacting succinimide derivatives with Mannich bases [].
  • Synthesis of 1-phenyl-5-(1 H-pyrrol-1-yl)pyrazole-3-carboxamides involved reacting a pyrazole carboxylic acid with an appropriate amine [].
Mechanism of Action
  • Anticonvulsant activity: This could potentially involve modulation of ion channels, particularly sodium and calcium channels, similar to the mechanisms proposed for the N‐Mannich bases derived from pyrrolidine‐2,5-dione [].
  • Antitumor activity: This could involve induction of apoptosis, as observed with cannabidiol, which shares some structural features [].
  • Cannabinoid receptor binding: The presence of the dichlorophenyl group and the cyclic imide suggests potential interaction with cannabinoid receptors, similar to the 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides []. The specific binding affinity and agonistic/antagonistic properties would depend on the overall molecular structure.

N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione

Compound Description: This compound, identified as 12 in the source paper, displayed notable anticonvulsant activity in mice. [] It showed effectiveness in both the maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests after intraperitoneal administration. [] With an ED50 of 16.13 mg/kg in the MES test and 133.99 mg/kg in the scPTZ test, this compound exhibited higher potency and lower neurotoxicity than standard antiepileptic drugs like ethosuximide and valproic acid. []

Relevance: This compound shares a structural resemblance to N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide through the presence of the 3,4-dichlorophenyl group and the pyrrolidine-2,5-dione ring system. The main difference lies in the linker between these two moieties. In the related compound, a piperazine ring acts as the linker, while the main compound employs an azetidine-1-carboxamide linker. Both compounds belong to the class of heterocyclic compounds with potential anticonvulsant properties. []

N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione

Compound Description: Designated as 23 in the study, this compound exhibited significant anticonvulsant activity in mice. [] It proved effective in both the MES and scPTZ seizure tests after intraperitoneal administration. [] The compound had an ED50 of 37.79 mg/kg in the MES test and 128.82 mg/kg in the scPTZ test. [] It demonstrated higher potency and lower neurotoxicity compared to standard antiepileptic drugs like ethosuximide and valproic acid. []

Relevance: Similar to the previous compound, N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione shares the 3,4-dichlorophenyl group and pyrrolidine-2,5-dione ring system with N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide. [] Both are categorized as heterocyclic compounds with potential anticonvulsant activity. The difference lies in the presence of a methyl group on the pyrrolidine ring in the related compound, which is absent in the main compound. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: Identified as 12c, MK-5596 acts as a novel cannabinoid-1 receptor (CB1R) inverse agonist. [] It demonstrated significant weight loss and appetite reduction in a diet-induced obese rat model through a CB1R-mediated mechanism. [] Despite its role as a P-glycoprotein transporter substrate, MK-5596's high in vivo efficacy in rodents, favorable pharmacokinetic properties in preclinical species, good safety margins, and potential for balanced metabolism in humans led to its further clinical evaluation. []

Relevance: While structurally different from N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, MK-5596 shares the presence of a dichlorophenyl substituent. [] This structural feature highlights the importance of halogenated aromatic rings in modulating biological activity, albeit through different mechanisms and targets in these two compounds.

Properties

CAS Number

1795303-77-3

Product Name

N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

IUPAC Name

N-(3,4-dichlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide

Molecular Formula

C14H13Cl2N3O3

Molecular Weight

342.18

InChI

InChI=1S/C14H13Cl2N3O3/c15-10-2-1-8(5-11(10)16)17-14(22)18-6-9(7-18)19-12(20)3-4-13(19)21/h1-2,5,9H,3-4,6-7H2,(H,17,22)

InChI Key

QBWRDBPYGMZPFH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.